α-生育酚乙酸酯

描述

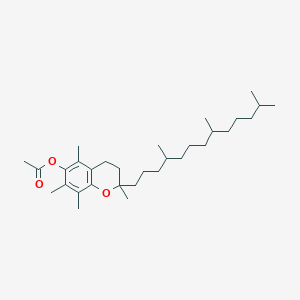

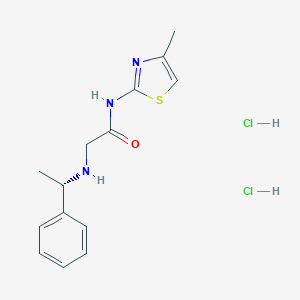

Alpha-Tocopherol acetate, also known as vitamin E acetate, is a form of vitamin E. It is an ester of acetic acid and alpha-tocopherol. This compound is widely used in dermatological products such as skin creams due to its antioxidant properties and ability to penetrate the skin . Alpha-Tocopherol acetate is available in both natural (D-Alpha Tocopheryl Acetate) and synthetic (DL-Alpha Tocopheryl Acetate) forms .

作用机制

Target of Action

Alpha-Tocopherol Acetate, also known as Vitamin E Acetate, is a form of Vitamin E that is preferentially used by the human body to meet appropriate dietary requirements . It is a fat-soluble antioxidant that has the capability to neutralize endogenous free radicals . The primary targets of Alpha-Tocopherol Acetate are the free radicals in the body, which it neutralizes to prevent oxidative stress .

Mode of Action

Alpha-Tocopherol Acetate interacts with its targets, the free radicals, by donating a hydrogen atom to them. This action neutralizes the free radicals and prevents them from causing oxidative damage to the body’s cells . It also plays a key role in a variety of metabolic processes throughout the ontogeny of plants .

Biochemical Pathways

The biochemical activities of tocopherols, including Alpha-Tocopherol Acetate, are linked with the formation of tocopherol quinone species, which subsequently undergo degradation and recycling within cells/tissues . It can maintain the integrity and fluidity of photosynthesizing membranes . It also induces cellular signaling pathways within biological membranes .

Pharmacokinetics

Alpha-Tocopherol Acetate is a relatively stabilized form of Vitamin E that is most commonly used as a food additive when needed . It undergoes hydrolysis by bile acid-dependent lipase in the pancreas or by an intestinal mucosal esterase . This process allows it to be absorbed into the body and exhibit its antioxidant properties .

Result of Action

The result of Alpha-Tocopherol Acetate’s action is the prevention of oxidative stress in the body. By neutralizing free radicals, it prevents lipid peroxidation, thereby preserving membrane integrity and retaining membranous structural components under environmental constraints . It can effectively counteract the stress-induced high accumulation of reactive oxygen species (ROS) .

Action Environment

Alpha-Tocopherol Acetate is more stable than Alpha-Tocopherol, meaning it can better withstand environmental stresses such as heat, air, and light . This makes it ideal for use in supplements and fortified foods because it has a longer shelf life . It is believed that the acetate is slowly hydrolyzed after it is absorbed into the skin, regenerating tocopherol and providing protection against the sun’s ultraviolet rays .

科学研究应用

Alpha-Tocopherol acetate has a wide range of applications in scientific research:

Chemistry: Used as a standard antioxidant in various chemical assays.

Biology: Studied for its role in protecting cells from oxidative stress.

生化分析

Biochemical Properties

Alpha-Tocopherol acetate plays a key role in various biochemical reactions. It is known for its antioxidant activity, which involves the neutralization of reactive oxygen species . This compound interacts with various enzymes, proteins, and other biomolecules, contributing to the overall stability and functionality of cells .

Cellular Effects

Alpha-Tocopherol acetate has significant effects on various types of cells and cellular processes. It influences cell function by protecting polyunsaturated fatty acids from oxidative damage by reactive oxygen species . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Alpha-Tocopherol acetate is primarily through its antioxidant activity. It exerts its effects at the molecular level by neutralizing reactive oxygen species, thus preventing oxidative damage to cells . It also interacts with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alpha-Tocopherol acetate can change over time. This compound is known for its instability under various conditions, which can lead to its degradation . Its stability can be improved through complexation with other compounds like β-cyclodextrin or starch .

Dosage Effects in Animal Models

The effects of Alpha-Tocopherol acetate can vary with different dosages in animal models. While low to moderate doses of this compound can provide beneficial antioxidant effects, high doses may lead to adverse effects

Metabolic Pathways

Alpha-Tocopherol acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

Alpha-Tocopherol acetate is transported and distributed within cells and tissues. It is primarily located in lipid-rich fractions of cells, such as organelle membranes and lipoproteins

Subcellular Localization

The subcellular localization of Alpha-Tocopherol acetate is primarily in lipid-rich fractions of cells, such as organelle membranes and lipoproteins It is not currently known if this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles

准备方法

Synthetic Routes and Reaction Conditions

Alpha-Tocopherol acetate can be synthesized through the esterification of alpha-tocopherol with acetic acid. The reaction typically involves the use of dehydrated alcohol as a solvent and sulfuric acid as a catalyst. The mixture is refluxed for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of alpha-tocopherol acetate involves the esterification of alpha-tocopherol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .

化学反应分析

Types of Reactions

Alpha-Tocopherol acetate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis of alpha-tocopherol acetate results in the formation of alpha-tocopherol and acetic acid. This reaction is catalyzed by enzymes such as esterases .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using esterases.

Oxidation: Exposure to reactive oxygen species or other oxidizing agents.

Major Products Formed

Hydrolysis: Alpha-tocopherol and acetic acid.

Oxidation: Various oxidized derivatives of alpha-tocopherol.

相似化合物的比较

Alpha-Tocopherol acetate is one of several tocopherol derivatives. Similar compounds include:

Alpha-Tocopherol: The non-esterified form of vitamin E, which is more reactive but less stable than alpha-tocopherol acetate.

Beta-Tocopherol: Another form of vitamin E with similar antioxidant properties but lower biological activity.

Gamma-Tocopherol: Known for its ability to trap and neutralize reactive nitrogen species.

Delta-Tocopherol: Exhibits strong antioxidant activity but is less common in dietary sources.

Alpha-Tocopherol acetate is unique due to its stability and ability to penetrate the skin, making it a preferred choice in topical formulations .

属性

CAS 编号 |

52225-20-4 |

|---|---|

分子式 |

C31H52O3 |

分子量 |

472.7 g/mol |

IUPAC 名称 |

[(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate |

InChI |

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22?,23?,31-/m1/s1 |

InChI 键 |

ZAKOWWREFLAJOT-PDNQPUDYSA-N |

SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

手性 SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

规范 SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

沸点 |

363 °F at 0.01 mmHg (NTP, 1992) >343 degrees Celcius |

密度 |

0.9507 at 78.1 °F (NTP, 1992) - Less dense than water; will float |

熔点 |

26.5 - 27.5 °C |

Key on ui other cas no. |

58-95-7 7695-91-2 52225-20-4 |

物理描述 |

Pellets or Large Crystals, Liquid; Pellets or Large Crystals Solid |

溶解度 |

less than 1 mg/mL at 63 °F (NTP, 1992) Insoluble in cold water and hot wate |

同义词 |

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol Acetate, Tocopherol alpha Tocopherol alpha Tocopherol Acetate alpha Tocopherol Hemisuccinate alpha Tocopherol Succinate alpha Tocopheryl Calcium Succinate alpha-Tocopherol alpha-tocopherol acetate alpha-tocopherol hemisuccinate alpha-tocopherol succinate alpha-Tocopheryl Calcium Succinate d alpha Tocopherol d alpha Tocopheryl Acetate d-alpha Tocopherol d-alpha-Tocopheryl Acetate R,R,R-alpha-Tocopherol Tocopherol Acetate Tocopherol Succinate Tocopherol, d-alpha Tocopheryl Acetate vitamin E succinate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does α-tocopherol acetate exert its antioxidant effects within cells?

A1: α-Tocopherol acetate itself does not possess direct antioxidant activity. It acts as a prodrug, requiring hydrolysis to its active form, α-tocopherol (vitamin E). α-Tocopherol functions as a chain-breaking antioxidant, primarily within the hydrophobic domains of biomembranes like the liver microsomes. [] It effectively scavenges lipid peroxyl radicals by donating a hydrogen atom, interrupting the chain reaction of lipid peroxidation. []

Q2: Does the presence of phenobarbital influence the effect of α-tocopherol acetate on hepatic cytochrome P450 activity?

A2: Yes, studies indicate that dietary α-tocopherol acetate can enhance hepatic cytochrome PROD activity in the presence of phenobarbital. [] This suggests a complex interplay between α-tocopherol acetate, enzyme induction, and potentially the modulation of oxidative stress within the liver.

Q3: Can α-tocopherol acetate influence prostaglandin synthesis?

A3: Research suggests that high dietary intake of α-tocopherol acetate can suppress hepatic prostaglandin F2α (PGF2α) levels in rats. [] Interestingly, this effect appears to be independent of total hepatic α-tocopherol levels, indicating a possible role for a specific α-tocopherol pool or an indirect regulatory mechanism. []

Q4: What is the molecular formula and weight of α-tocopherol acetate?

A4: The molecular formula of α-tocopherol acetate is C31H52O3, and its molecular weight is 472.74 g/mol.

Q5: How does the structure of α-tocopherol acetate differ from α-tocopherol?

A5: α-Tocopherol acetate is the esterified form of α-tocopherol. It has an acetate group (-COCH3) attached to the hydroxyl group on the chromanol ring of α-tocopherol. This esterification enhances the stability of the molecule, making it more resistant to oxidation.

Q6: How does the stability of α-tocopherol acetate compare to α-tocopherol?

A6: α-Tocopherol acetate is significantly more stable than α-tocopherol, especially in the presence of oxygen and light. The acetate group protects the reactive hydroxyl group of α-tocopherol from oxidation, increasing its shelf life and making it suitable for various formulations.

Q7: How stable are alpha-tocopherol acetate and selenium in parenteral solutions?

A7: Studies indicate that alpha-tocopherol acetate and selenium, specifically selenious acid, exhibit good stability in parenteral solutions. Even after exposure to fluorescent lighting, room temperature, and passage through infusion apparatus, no significant loss of either compound was observed. [] This suggests the feasibility of including both in parenteral formulations.

Q8: Can α-tocopherol acetate be incorporated into different topical formulations?

A8: Yes, α-tocopherol acetate has been successfully incorporated into various topical formulations, including creams, lotions, and gels. Its lipophilic nature allows for good penetration into the skin, where it is hydrolyzed to α-tocopherol.

Q9: What is the effect of different vehicles on the permeability of α-tocopherol acetate through the skin?

A9: Studies using human cadaver skin have shown that the permeability of α-tocopherol acetate can be influenced by the vehicle used in the formulation. [] For example, isopropyl myristate significantly enhanced the permeability compared to ethanol, light mineral oil, and Klucel gels. []

Q10: How is α-tocopherol acetate absorbed and metabolized in the body?

A10: α-Tocopherol acetate, when ingested, is hydrolyzed in the small intestine to α-tocopherol by pancreatic esterases. Absorption of α-tocopherol occurs primarily in the jejunum through a passive diffusion process. Once absorbed, it is incorporated into chylomicrons and transported to the liver. The liver plays a central role in vitamin E metabolism, regulating its distribution to various tissues.

Q11: Is there a difference in bioavailability between natural (RRR-α-tocopherol acetate) and synthetic (all-rac-α-tocopherol acetate) forms?

A11: While both forms increase serum α-tocopherol concentrations, studies in horses show that the natural form (d-alpha-tocopherol acetate) led to higher serum levels compared to the synthetic form (dl-alpha-tocopherol acetate) at similar doses. [] This highlights potential differences in absorption or metabolism between the two forms.

Q12: Does the route of administration affect the absorption of α-tocopherol acetate?

A12: Yes, studies in sheep indicate that the route of administration significantly impacts α-tocopherol bioavailability. Intraruminal administration of α-tocopherol, α-tocopherol acetate, and dl-α-tocopherol resulted in higher plasma vitamin E levels compared to intraduodenal administration. [] This suggests a potential role for rumen microorganisms in enhancing vitamin E absorption.

Q13: Are there any reported cases of α-tocopherol acetate potentiating drug toxicity?

A13: Yes, research indicates that α-tocopherol and α-tocopherol acetate can potentiate adriamycin's toxicity to bone marrow cells in mice. [] This finding emphasizes the importance of considering potential drug interactions when using α-tocopherol acetate, particularly in patients undergoing chemotherapy.

Q14: What analytical techniques are commonly employed to quantify α-tocopherol acetate?

A14: High-performance liquid chromatography (HPLC) is widely used for the quantification of α-tocopherol acetate in various matrices, including pharmaceuticals, biological samples, and food products. Different detection methods, such as UV detection or mass spectrometry, can be coupled with HPLC for sensitive and specific analysis.

Q15: Can you describe a validated HPLC method for the simultaneous determination of resveratrol and α-tocopherol acetate in dietary supplements?

A15: A validated HPLC/UV method utilizing a C8 Select B chromatographic column with a gradient elution of acetonitrile and water has been developed for this purpose. [] This method demonstrated good selectivity, linearity, precision, accuracy, and sensitivity for both compounds. []

Q16: How can UV spectrophotometry be utilized for the determination of α-tocopherol acetate in pharmaceutical preparations?

A16: UV spectrophotometry offers a simple and rapid method for this purpose. α-Tocopherol acetate exhibits maximum absorbance (λmax) at 285 nm in solvents like ethanol and isopropanol. [] By measuring the absorbance of a sample solution at this wavelength, the concentration of α-tocopherol acetate can be determined using a pre-established calibration curve.

Q17: What are the potential applications of α-tocopherol acetate in preventing UV-induced skin damage?

A17: α-Tocopherol, the active form of α-tocopherol acetate, has demonstrated photoprotective properties against UVB-induced damage in mouse skin models. [] It effectively reduces sunburn cell formation, DNA degradation, and lipid peroxidation. [] This protective effect is attributed to its antioxidant activity and its ability to absorb UVB radiation, thereby reducing the penetration of harmful UV rays into the skin.

Q18: Can α-tocopherol acetate be used in treating burn injuries?

A18: Studies have shown that α-tocopherol acetate, alongside other membrane stabilizers like Essentiale and lidocaine, can help counteract immunosuppression associated with burn trauma in rats. [, ] These agents appear to mitigate the immunosuppressive activity of serum and red blood cells observed after burn injury, potentially contributing to a more balanced immune response. [, ]

Q19: Does α-tocopherol acetate play a role in managing diabetes mellitus?

A19: Research suggests that α-tocopherol acetate supplementation could be beneficial in managing diabetes mellitus. It appears to normalize lipid peroxidation processes and reduce total lipid content in red blood cell membranes and blood plasma of diabetic patients. [] This effect may contribute to reducing oxidative stress and improving blood lipid profiles associated with diabetes.

Q20: Can α-tocopherol acetate be utilized to improve meat quality during storage?

A20: Studies have shown that incorporating α-tocopherol acetate into ground buffalo meat can improve its quality during refrigerated storage. Specifically, it reduced cooking loss, metmyoglobin formation, and lipid oxidation, resulting in better color and odor scores. [] This highlights its potential as an antioxidant in meat preservation.

Q21: Can α-tocopherol acetate improve the swimming endurance of trained swimmers?

A21: Studies on trained swimmers have yielded mixed results. One study found no significant improvement in swimming endurance or postexercise lactic acid levels with α-tocopherol acetate supplementation. [] This suggests that in well-trained individuals, α-tocopherol acetate may not confer additional benefits.

Q22: Can α-tocopherol acetate be incorporated into novel drug delivery systems?

A22: Yes, the lipophilic nature and biocompatibility of α-tocopherol acetate make it suitable for incorporation into various drug delivery systems, including liposomes, nanoemulsions, and solid lipid nanoparticles. These systems can enhance the solubility, stability, and targeted delivery of α-tocopherol.

Q23: Are there examples of α-tocopherol acetate being used in microemulsion formulations?

A23: Yes, research has explored the use of α-tocopherol acetate in the development of ordered bicontinuous microemulsions. [] These unique formulations exhibit properties of both microemulsions and lyotropic liquid crystals, potentially offering advantages for drug or nutraceutical delivery. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)

![1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE](/img/structure/B151883.png)

![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)